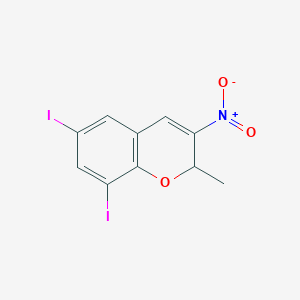
6,8-Diiodo-2-methyl-3-nitro-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-nitro-6,8-diiod-2H-chromen is a complex organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-6,8-diiod-2H-chromen typically involves multiple steps, starting with the formation of the chromene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The diiodo substituents are usually introduced via iodination reactions using iodine or iodine-containing reagents.
Industrial Production Methods: Industrial production of 2-Methyl-3-nitro-6,8-diiod-2H-chromen may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in 2-Methyl-3-nitro-6,8-diiod-2H-chromen can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The diiodo substituents can be replaced by other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.
Addition: The double bond in the chromene ring can participate in addition reactions with electrophiles or nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Addition: Bromine in carbon tetrachloride (CCl4) for electrophilic addition.
Major Products:
Reduction: 2-Methyl-3-amino-6,8-diiod-2H-chromen.
Substitution: 2-Methyl-3-nitro-6-iodo-8-azido-2H-chromen.
Addition: 2-Methyl-3,4-dibromo-6,8-diiod-2H-chromen.
科学研究应用
2-Methyl-3-nitro-6,8-diiod-2H-chromen has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-3-nitro-6,8-diiod-2H-chromen is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The diiodo substituents may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The chromene core can interact with nucleic acids or other biomolecules, leading to various biological effects.
相似化合物的比较
2-Methyl-3-nitroaniline: Lacks the chromene core and diiodo substituents, resulting in different chemical and biological properties.
6,8-Diiodo-2H-chromen: Lacks the nitro and methyl groups, leading to variations in reactivity and applications.
2-Methyl-6-nitro-2H-chromen:
Uniqueness: 2-Methyl-3-nitro-6,8-diiod-2H-chromen is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both nitro and diiodo groups enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
64591-85-1 |
|---|---|
分子式 |
C10H7I2NO3 |
分子量 |
442.98 g/mol |
IUPAC 名称 |
6,8-diiodo-2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H7I2NO3/c1-5-9(13(14)15)3-6-2-7(11)4-8(12)10(6)16-5/h2-5H,1H3 |
InChI 键 |
KMPBFJZHYDDQPS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=CC2=C(O1)C(=CC(=C2)I)I)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















